molecular formula C18H18FNO2 B2648846 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide CAS No. 1421497-85-9

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Cat. No.: B2648846
CAS No.: 1421497-85-9
M. Wt: 299.345
InChI Key: GXYFSRQPXSDMCZ-UHFFFAOYSA-N
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Description

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a 2-fluorobenzamide moiety linked to a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl group. The tetrahydronaphthalene (tetralin) scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets, particularly in the central nervous system . Scientific literature indicates that compounds incorporating the tetrahydronaphthalene core have been extensively explored as potent and selective ligands for opioid receptors . Furthermore, N-substituted benzamide derivatives represent a versatile class of molecules with documented biological activities, often serving as key scaffolds in the development of ion-channel ligands and other therapeutic agents . The strategic incorporation of a fluorine atom on the benzamide ring can fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable probe for structure-activity relationship (SAR) studies. This compound is provided exclusively for research purposes, such as in vitro binding assays, functional activity screening, and as a building block in the design of novel bioactive molecules. It is intended for use by qualified researchers only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-8-4-3-7-15(16)17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)11-18/h1-8,22H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYFSRQPXSDMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves a multi-step process. One common approach starts with the preparation of the 2-hydroxy-1,2,3,4-tetrahydronaphthalene intermediate, which is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

Scientific Research Applications

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain receptors by forming strong hydrogen bonds and electrostatic interactions. The hydroxy-tetrahydronaphthalenyl moiety contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structure : Features a 3-methylbenzoyl group and a hydroxylated tertiary alcohol substituent.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by NMR, IR, and X-ray crystallography .
  • Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, highlighting its utility in synthetic chemistry .

(E)-2-Fluoro-N-(4-(3-(Hydroxyamino)-3-Oxoprop-1-en-1-yl)Phenethyl)-5-((4-Oxo-3,4-Dihydrophthalazin-1-yl)Methyl)Benzamide

  • Structure : Contains a fluorinated benzamide core with a phthalazine-based side chain.
  • Pharmacology: Demonstrates anti-proliferative activity in cancer cell lines (e.g., 4.1-fold lower cytotoxicity in MCF-10A normal cells compared to SAHA) .
  • Contrast : The extended conjugated system and phthalazine group differentiate it from the target compound, which features a tetrahydronaphthalene group. Both compounds leverage fluorine for enhanced activity.

2-Fluoro-N-Methyl-4-[7-(Quinolin-6-yl-Methyl)-Imidazo[1,2-b][1,2,4]Triazin-2-yl]Benzamide Salts

  • Structure: Fluorinated benzamide with a quinoline-imidazotriazine substituent.
  • Applications : Acts as a c-Met kinase inhibitor for cancer therapy, with salts (e.g., dihydrochloride) improving solubility and bioavailability .
  • Contrast: The imidazotriazine-quinoline moiety provides distinct kinase-targeting properties, unlike the tetrahydronaphthalene group in the target compound.

4-(3-(4-Cyano-3-(Trifluoromethyl)Phenyl)-2-Oxohexahydro-1H-Furo[3,4-d]Imidazol-1-yl)-2-Fluoro-N-(Oxetan-3-yl)Benzamide

  • Structure : Combines a fluorinated benzamide with a furoimidazolone and oxetane group.
  • Pharmacology : Functions as an androgen receptor antagonist, synthesized via substitution with oxetan-3-amine .
  • Contrast : The furoimidazolone core enables androgen receptor binding, whereas the tetrahydronaphthalene group in the target compound may target different pathways.

Data Table: Key Features of Comparable Benzamide Derivatives

Compound Name Substituents/Modifications Key Applications/Targets Notable Data/Advantages Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl, hydroxylated tertiary alcohol Metal-catalyzed C–H bond functionalization N,O-bidentate directing group
(E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-...* Fluorine, phthalazine side chain Anti-proliferative (cancer) 4.1-fold lower cytotoxicity vs. SAHA
2-Fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin... Quinoline-imidazotriazine c-Met kinase inhibition Improved solubility via salt formation
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imi... Furoimidazolone, oxetane Androgen receptor antagonism High synthetic yield (58%)

*Abbreviated for clarity; full name in text.

Biological Activity

The compound 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide , identified by its CAS number 1421497-85-9 , is a derivative of benzamide that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
  • Molecular Weight : 299.345 g/mol
  • Molecular Formula : C18H18FNO2

This compound features a fluoro group that enhances its binding affinity to specific receptors and a hydroxy-tetrahydronaphthalenyl moiety that contributes to its stability and bioavailability .

The mechanism of action of this compound involves interactions with various molecular targets. The fluoro group is known to form strong hydrogen bonds and electrostatic interactions with target receptors. These interactions modulate several biological pathways, potentially influencing processes such as cell signaling and metabolic regulation .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, research indicates that certain benzamide compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the naphthalene moiety in the structure may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest .

Cardiovascular Effects

Research has shown that benzamide derivatives can affect cardiovascular functions. A study investigating a related benzamide derivative demonstrated its ability to reduce left ventricular pressure (LVP) in an ischemia-reperfusion injury model. This suggests potential therapeutic applications in heart failure management .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may exert neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

StudyObjectiveFindings
Study on Benzamide DerivativesEvaluate anticancer activityCertain derivatives showed IC50 values lower than standard drugs like doxorubicin against Jurkat cells .
Cardiovascular StudyAssess effects on LVPThe tested benzamide derivative significantly decreased LVP in isolated rat hearts .
Neuroprotection ResearchInvestigate neuroprotective propertiesCompounds demonstrated reduced oxidative stress markers in neuronal cultures .

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